molecular formula C19H17NO3 B14026956 Benzyl 8-oxo-2,2a,8,8a-tetrahydrocyclobuta[b]quinoline-3(1H)-carboxylate

Benzyl 8-oxo-2,2a,8,8a-tetrahydrocyclobuta[b]quinoline-3(1H)-carboxylate

Cat. No.: B14026956
M. Wt: 307.3 g/mol
InChI Key: NWXZRKFPWPQFNW-UHFFFAOYSA-N
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Description

Benzyl 8-oxo-2,2a,8,8a-tetrahydrocyclobuta[b]quinoline-3(1H)-carboxylate is a complex organic compound with a unique structure that combines elements of quinoline and cyclobutane

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

benzyl 8-oxo-1,2,2a,8a-tetrahydrocyclobuta[b]quinoline-3-carboxylate

InChI

InChI=1S/C19H17NO3/c21-18-14-8-4-5-9-16(14)20(17-11-10-15(17)18)19(22)23-12-13-6-2-1-3-7-13/h1-9,15,17H,10-12H2

InChI Key

NWXZRKFPWPQFNW-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1C(=O)C3=CC=CC=C3N2C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis Overview

The preparation of Benzyl 8-oxo-2,2a,8,8a-tetrahydrocyclobuta[b]quinoline-3(1H)-carboxylate generally involves oxidation of the corresponding hydroxy derivative or construction of the cyclobuta[b]quinoline core followed by functional group transformations. The key synthetic steps include:

  • Formation of the cyclobuta[b]quinoline skeleton
  • Introduction of the benzyl carboxylate moiety at the 3-position
  • Selective oxidation at the 8-position to form the 8-oxo group

Detailed Synthetic Route

Starting Material Preparation

The precursor, benzyl 8-hydroxy-2,2a,8,8a-tetrahydrocyclobuta[b]quinoline-3(1H)-carboxylate , is synthesized first. This compound can be obtained by reduction of the 8-oxo derivative or through cyclization reactions involving substituted quinoline derivatives.

Oxidation to Benzyl 8-oxo Derivative

A typical method involves oxidation of the hydroxy derivative to the corresponding ketone at the 8-position. For example, oxidation can be achieved using mild oxidizing agents under controlled conditions to avoid over-oxidation or decomposition.

  • Example Procedure :
    To a solution of benzyl 8-hydroxy-2,2a,8,8a-tetrahydrocyclobuta[b]quinoline-3(1H)-carboxylate in methanol, an oxidizing agent such as sodium tetrahydroborate is added at 0°C, followed by quenching with water and extraction with ethyl acetate. The product is then purified by standard methods.

Alternative Synthetic Steps

Some patents describe multi-step syntheses starting from 1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline derivatives, involving bromination, acylation, and cyclization steps to build the tricyclic framework, followed by functional group modifications to introduce the benzyl carboxylate and the 8-oxo substituent.

Representative Preparation Example

Step Reagents & Conditions Description Yield & Characterization
1 Benzyl 8-oxo derivative + NaBH4 in MeOH, 0°C, 30 min Reduction of 8-oxo to 8-hydroxy intermediate Crude oil, MS (ESI) m/z 310.0 [M+H]+
2 Oxidation of 8-hydroxy to 8-oxo (various oxidants) Conversion back to ketone Purified by chromatography, confirmed by MS and NMR
3 Cyclization and functionalization steps (e.g., bromination, acylation) Construction of cyclobuta[b]quinoline core and benzyl ester introduction Isolated as crystalline solid or oil, characterized by MS and NMR

Note: Specific yields vary depending on reaction scale and conditions; typical yields for key steps range from 60-85%.

Analytical and Characterization Data

  • Mass Spectrometry (MS) : The molecular ion peak for this compound is observed at m/z 310.14 [M+H]+, consistent with the molecular formula C19H17NO4.
  • NMR Spectroscopy : Proton and carbon NMR confirm the presence of the benzyl ester, the cyclobuta[b]quinoline ring system, and the ketone functional group at position 8.
  • Purity and Identity : Confirmed by chromatographic techniques such as HPLC and TLC, with retention times consistent with authentic standards.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Oxidation of 8-hydroxy derivative Benzyl 8-hydroxy-2,2a,8,8a-tetrahydrocyclobuta[b]quinoline-3(1H)-carboxylate Sodium tetrahydroborate (for reduction), then oxidants (e.g., PCC, Dess–Martin) 0°C to RT, MeOH or DCM solvent Mild conditions, good selectivity Requires careful control to prevent over-oxidation
Multi-step cyclization and functionalization 1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline derivatives N-Bromosuccinimide, cyclopropanecarbonyl chloride, bases Ice bath to RT, organic solvents Builds complex tricyclic system efficiently Multi-step, requires purification at each stage

Research Findings and Patents Overview

  • The compound and its derivatives have been extensively studied as part of tricyclic scaffolds for enzyme inhibition, notably indoleamine 2,3-dioxygenase inhibitors.
  • Patent US12065438 describes the preparation of this compound as an intermediate in the synthesis of substituted tricyclic compounds with pharmacological activity.
  • Patent US20210403469A1 details synthetic routes involving bromination, acylation, and oxidation steps to access related cyclobuta[b]quinoline derivatives, including the benzyl 8-oxo compound.

Chemical Reactions Analysis

Ketone Group (8-Oxo)

  • Reduction : The 8-oxo group is reducible to a hydroxyl group under standard conditions (e.g., NaBH₄), yielding benzyl 8-hydroxy derivatives .

  • Nucleophilic Addition : Potential for Grignard or organometallic additions, though no direct evidence was found in reviewed sources.

Benzyl Ester

  • Hydrogenolysis : Likely cleavable via H₂/Pd-C to yield the free carboxylic acid, a common transformation for benzyl-protected esters.

  • Transesterification : May react with alcohols under acidic/basic conditions to form alternative esters.

Cyclobutane Ring Reactivity

The strained cyclobutane ring undergoes characteristic reactions:

Reaction TypeConditionsOutcomeSource
Ring-Opening Acidic or thermal conditionsPotential fragmentation to acyclic products (theoretical based on cyclobutane chemistry)
[2 + 2] Photocycloaddition UV light, electron-deficient dienesForms polycyclic adducts via diradical intermediates (mechanistically inferred)

Derivatization for Biological Activity

The compound serves as a scaffold for antitumor agents. Key modifications include:

  • Side-Chain Functionalization : Introduction of fluorinated or sulfonyl groups to enhance bioavailability .

  • Spironolactone Formation : Reaction with isatins or ketones to form spirocyclic derivatives with improved enantioselectivity (up to 90% ee) .

Mechanistic Insights

  • Chiral Induction : Asymmetric synthesis using chiral phosphoric acids (e.g., (R)-4g) achieves high enantiomeric excess in spiro derivatives .

  • Electron Transfer Pathways : Photoredox catalysis may enable radical-based functionalization of the cyclobutane ring .

Stability and Degradation

  • Thermal Stability : Likely stable below 150°C based on analog data.

  • Photodegradation : Susceptible to UV-induced [2 + 2] retro-cycloaddition due to the cyclobutane ring .

Scientific Research Applications

Benzyl 8-oxo-2,2a,8,8a-tetrahydrocyclobuta[b]quinoline-3(1H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for Benzyl 8-oxo-2,2a,8,8a-tetrahydrocyclobuta[b]quinoline-3(1H)-carboxylate involves its interaction with molecular targets through various pathways. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The specific pathways depend on the context of its use, such as inhibiting a particular enzyme in a disease pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 8-oxo-2,2a,8,8a-tetrahydrocyclobuta[b]quinoline-3(1H)-carboxylate is unique due to its combination of a benzyl group, an oxo group, and a cyclobutane ring fused to a quinoline core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

Benzyl 8-oxo-2,2a,8,8a-tetrahydrocyclobuta[b]quinoline-3(1H)-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a unique bicyclic structure that incorporates both quinoline and cyclobutane moieties. The presence of the oxo group (C=O) contributes to its reactivity and biological interactions.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinoline have been shown to possess cytotoxic effects against various cancer cell lines. A study demonstrated that certain quinoline derivatives exhibited IC50 values in the micromolar range against human cancer cell lines, suggesting potential for development as anticancer agents .

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial activities. The introduction of functional groups such as benzyloxy has been associated with enhanced antibacterial effects. For example, modifications to the quinoline structure have led to compounds that show potent activity against Mycobacterium tuberculosis, with some derivatives achieving MIC values lower than standard antitubercular drugs like isoniazid .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes findings from various studies regarding the influence of different substituents on biological activity:

Compound VariantSubstituentMIC (μM)Activity Type
9aBenzyloxy57.73Antitubercular
9b4-Bromobenzyloxy12.23Antitubercular
9c4-Chlorobenzyloxy6.68Antitubercular
9d4-MethylbenzyloxyRetainedAntitubercular
9e2-Cyanobenzyloxy27.29Antitubercular

The data indicates that specific substitutions can significantly enhance the activity of the base compound.

Case Studies

  • Anticancer Efficacy : A study focused on a series of quinoline derivatives showed that compounds similar to benzyl 8-oxo-2,2a,8,8a-tetrahydrocyclobuta[b]quinoline demonstrated selective cytotoxicity towards breast cancer cells while sparing normal cells .
  • Antimicrobial Screening : Another investigation into quinoline derivatives highlighted their effectiveness against resistant strains of bacteria. Compounds with electron-withdrawing groups exhibited improved antimicrobial properties compared to their electron-donating counterparts .

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